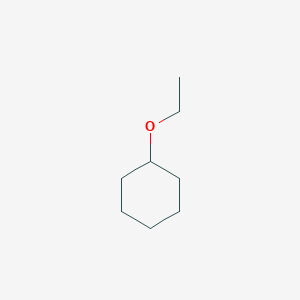

Ethoxycyclohexane

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Número CAS |

932-92-3 |

|---|---|

Fórmula molecular |

C8H16O |

Peso molecular |

128.21 g/mol |

Nombre IUPAC |

ethoxycyclohexane |

InChI |

InChI=1S/C8H16O/c1-2-9-8-6-4-3-5-7-8/h8H,2-7H2,1H3 |

Clave InChI |

GJJASJCGLOUWAC-UHFFFAOYSA-N |

SMILES canónico |

CCOC1CCCCC1 |

Origen del producto |

United States |

Foundational & Exploratory

Ethoxycyclohexane chemical properties and structure

An In-depth Technical Guide on the Core Chemical Properties and Structure of Ethoxycyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of this compound. The information is curated for professionals in research and development, with a focus on delivering precise data and methodologies.

Chemical Structure and Identification

This compound, an ether, is structurally characterized by an ethoxy group bonded to a cyclohexane (B81311) ring. This structure imparts a combination of hydrophobic (cyclohexane ring) and polar (ether linkage) characteristics, influencing its physical and chemical behavior.

-

IUPAC Name: this compound[1]

-

SMILES: CCOC1CCCCC1[1]

-

InChI: InChI=1S/C8H16O/c1-2-9-8-6-4-3-5-7-8/h8H,2-7H2,1H3[1]

-

CAS Number: 932-92-3[2]

Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Weight | 128.21 g/mol | [1][2] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 149 °C | [2] |

| Density | 0.864 g/cm³ (relative) | [2] |

| Refractive Index | 1.435 | [2] |

| Solubility | Insoluble in water; Soluble in ethanol, ether | [2] |

| Topological Polar Surface Area | 9.2 Ų | [1] |

| Rotatable Bond Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below. These protocols are designed to be reproducible in a standard laboratory setting.

Synthesis via Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and widely used method for preparing ethers.[3][4] The following protocol is an illustrative example for the synthesis of this compound, adapted from a standard procedure for analogous ethers.[5] It involves the reaction of sodium cyclohexanolate with an ethyl halide. A brief production method described for this compound involves preparing sodium cyclohexanolate from cyclohexanol (B46403), followed by reaction with iodoethane (B44018) in ether under reflux for 12-18 hours.[2]

Materials and Reagents:

-

Cyclohexanol (anhydrous)

-

Sodium hydride (60% dispersion in mineral oil) or Sodium metal

-

Ethyl iodide or Ethyl bromide

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Standard inert atmosphere glassware (round-bottom flask, condenser, dropping funnel)

Procedure:

-

Alkoxide Formation:

-

Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous cyclohexanol (1.0 equivalent) to a dry round-bottom flask equipped with a magnetic stirrer.

-

Add anhydrous THF as the solvent.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add sodium hydride (1.1 equivalents) portion-wise.

-

Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the complete formation of sodium cyclohexanolate.

-

-

Ether Synthesis:

-

Cool the freshly prepared sodium cyclohexanolate solution back to 0 °C.

-

Add ethyl iodide (1.1 equivalents) dropwise using a dropping funnel over approximately 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Purification Protocol

The crude product from the synthesis can be purified using a standard work-up and distillation procedure.

Procedure:

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 50 mL).[5]

-

Combine the organic layers and wash sequentially with water and then brine.[6]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

Analytical Protocols

3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for confirming the identity and purity of volatile organic compounds like this compound.

-

Instrumentation: A standard GC-MS system can be used.

-

Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5ms), is suitable.[7]

-

Injection Volume: 1 µL

-

Carrier Gas: Helium, at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 70 °C

-

Ramp: Increase at a rate of 6 °C/min to 260 °C.

-

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Expected Results: The NIST database indicates a major peak in the mass spectrum at m/z 85 for this compound.[1]

3.3.2. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the structure of the synthesized product by identifying the different proton environments.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) is a suitable solvent.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Expected Chemical Shifts (δ):

-

-O-CH₂- (ethoxy): A quartet is expected around 3.5-4.0 ppm.

-

-CH₃ (ethoxy): A triplet is expected around 1.1-1.3 ppm.

-

Cyclohexane protons: A series of broad, overlapping multiplets are expected in the range of 1.0-2.0 ppm.

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and analysis of this compound.

Caption: General workflow for the synthesis, purification, and analysis of this compound.

Caption: Logical relationship of the two main steps in the Williamson ether synthesis of this compound.

References

- 1. This compound | C8H16O | CID 559068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. agilent.com [agilent.com]

Ethoxycyclohexane SMILES and InChI key

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of ethoxycyclohexane, including its unique identifiers, physicochemical data, and relevant experimental protocols. The information is intended for use by researchers, scientists, and professionals in drug development and related fields.

Chemical Identifiers

This section provides the key chemical identifiers for this compound.

| Identifier | Value |

| SMILES | CCOC1CCCCC1[1][2] |

| InChI Key | GJJASJCGLOUWAC-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O | [1][2] |

| Molecular Weight | 128.21 g/mol | [1][2] |

| Boiling Point | 149 °C | [3] |

| Density | 0.864 g/cm³ | [3] |

| Refractive Index | 1.435 | [3] |

| Solubility | Insoluble in water; Soluble in ethanol (B145695) and ether | [3] |

| XLogP3 | 2.3 | [2] |

Experimental Protocols

This section details a common laboratory-scale synthesis of this compound.

Williamson Ether Synthesis of this compound

The Williamson ether synthesis is a widely used method for preparing ethers. In this procedure, an alkoxide reacts with a primary alkyl halide. For the synthesis of this compound, sodium ethoxide is reacted with a cyclohexyl halide.

Materials:

-

Cyclohexyl bromide

-

Sodium ethoxide

-

Anhydrous diethyl ether

-

Anhydrous sodium sulfate

-

Separatory funnel

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a dry round-bottom flask, dissolve sodium ethoxide in anhydrous diethyl ether.

-

Slowly add cyclohexyl bromide to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 12-18 hours.[3]

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with water in a separatory funnel to remove any unreacted sodium ethoxide and sodium bromide.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Purify the crude this compound by fractional distillation, collecting the fraction at 148-150 °C.[3]

Reaction and Metabolic Pathways

This section provides diagrams illustrating the synthesis and a plausible metabolic pathway of this compound.

References

An In-depth Technical Guide to the Physical Properties of Ethoxycyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of ethoxycyclohexane, a colorless liquid with applications in organic synthesis.[1] The information presented herein is intended to support laboratory research, chemical process development, and safety assessments.

Core Physical Properties

The fundamental physical characteristics of this compound are crucial for its handling, purification, and use in various chemical reactions. The empirical data for its boiling point and density are summarized below.

Data Presentation

| Physical Property | Value | Conditions |

| Boiling Point | 149 °C | Standard Atmospheric Pressure |

| 135-136 °C | 20 Torr | |

| Density | 0.864 g/mL | Not Specified |

| Molar Mass | 128.21 g/mol | N/A |

| Molecular Formula | C₈H₁₆O | N/A |

Experimental Protocols

While specific experimental reports for the determination of this compound's physical properties are not detailed in the reviewed literature, the following standard methodologies are routinely employed for such characterizations.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[4] Its determination is a fundamental technique for identifying and assessing the purity of a liquid substance.

1. Distillation Method: This is a highly accurate method, often performed during purification.[5]

-

Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle).

-

Procedure:

-

The this compound sample (typically >5 mL) is placed in the distillation flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.[5]

-

The apparatus is assembled for simple distillation, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is in thermal equilibrium with the distilling liquid.

-

The flask is heated, and as the liquid boils, the vapor rises, surrounds the thermometer bulb, and passes into the condenser.

-

The temperature is recorded when it stabilizes during the collection of the main fraction of the distillate. This stable temperature is the boiling point.[5]

-

The ambient atmospheric pressure should be recorded, as boiling point is pressure-dependent.

-

2. Thiele Tube / Capillary Method: This micro-scale method is suitable for small sample volumes.[5][6]

-

Apparatus: A Thiele tube, a thermometer, a small test tube (or fusion tube), a capillary tube sealed at one end, a rubber band or wire for attachment, and a heat source (e.g., Bunsen burner or hot plate).[4][5]

-

Procedure:

-

A small amount of this compound (a few milliliters) is placed into the small test tube.[4]

-

The capillary tube is placed inside the test tube with its open end submerged in the liquid.[6]

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.[5]

-

The entire assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube.[5]

-

The heat source is then removed. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[7]

-

Determination of Density

Density is an intrinsic physical property defined as the mass of a substance per unit volume (D = m/V).[8]

1. Direct Mass and Volume Measurement:

-

Apparatus: An analytical balance and a calibrated volumetric flask or graduated cylinder.

-

Procedure:

-

An empty, dry volumetric flask of a known volume (e.g., 10.00 mL) is weighed precisely on an analytical balance.

-

The flask is filled to the calibration mark with this compound. Care is taken to ensure the meniscus is read correctly and the temperature of the liquid is recorded.

-

The filled flask is reweighed.

-

The mass of the this compound is determined by subtracting the mass of the empty flask from the mass of the filled flask.

-

The density is calculated by dividing the mass of the liquid by the known volume of the flask.

-

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a liquid compound like this compound.

Caption: Logical workflow for determining the boiling point and density of this compound.

References

- 1. chembk.com [chembk.com]

- 2. This compound [stenutz.eu]

- 3. This compound | C8H16O | CID 559068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. youtube.com [youtube.com]

- 8. chm.uri.edu [chm.uri.edu]

An In-depth Technical Guide to the Solubility of Ethoxycyclohexane in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethoxycyclohexane, a cyclic ether with potential applications in various chemical and pharmaceutical contexts. Due to the limited availability of specific quantitative data for this compound, this guide synthesizes information from analogous compounds and established principles of organic chemistry to provide reliable estimates and detailed experimental protocols for its solubility determination.

Core Concepts in this compound Solubility

This compound (C8H16O) is a molecule that combines a nonpolar cyclohexane (B81311) ring with a polar ether group. This structure dictates its solubility behavior, adhering to the principle of "like dissolves like." The large, nonpolar cyclohexane moiety is the dominant feature, leading to a generally hydrophobic character. Consequently, this compound is expected to have limited solubility in polar solvents like water and greater solubility in nonpolar organic solvents.[1][2] Ethers with up to three carbon atoms exhibit some water solubility due to hydrogen bond formation between the ether's oxygen and water molecules; however, this solubility decreases significantly as the number of carbon atoms increases.[1][2] With eight carbon atoms, this compound's hydrocarbon portion significantly diminishes the potential for hydrogen bonding to influence its solubility in water.

Estimated Solubility of this compound

| Solvent | Solvent Type | Estimated Solubility of this compound | Rationale |

| Water | Polar Protic | Very Low / Insoluble | The large nonpolar cyclohexane ring dominates the molecule's character, making it hydrophobic.[3][4] Ethers with a higher number of carbon atoms have decreased water solubility.[1][2] |

| Ethanol | Polar Protic | Soluble / Miscible | Ethanol has a polar hydroxyl group and a nonpolar ethyl group, allowing it to dissolve substances with both polar and nonpolar characteristics. |

| Diethyl Ether | Polar Aprotic | Soluble / Miscible | As an ether itself, diethyl ether is a nonpolar solvent that readily dissolves other ethers due to similar intermolecular forces. |

| Acetone | Polar Aprotic | Soluble / Miscible | Acetone is a versatile solvent capable of dissolving a wide range of organic compounds. |

| Hexane | Nonpolar | Soluble / Miscible | Hexane is a nonpolar alkane and is an excellent solvent for nonpolar compounds like this compound.[5] |

| Toluene | Nonpolar | Soluble / Miscible | Toluene is a nonpolar aromatic solvent that effectively dissolves other nonpolar and weakly polar organic molecules. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a liquid organic compound such as this compound in various solvents. This protocol is a synthesis of standard laboratory procedures.[6][7][8]

Objective: To quantitatively determine the solubility of this compound in water and selected organic solvents at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., deionized water, ethanol, diethyl ether, hexane)

-

Glass vials or test tubes with secure caps

-

Calibrated pipettes or burettes

-

Analytical balance

-

Shaker or magnetic stirrer

-

Constant temperature bath or incubator

-

Gas chromatograph (GC) or other suitable analytical instrument for quantification

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the solvent in a series of vials. The excess is necessary to ensure that a saturated solution is formed.

-

Securely cap the vials to prevent evaporation.

-

Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C) and allow them to equilibrate for at least 24 hours.

-

Agitate the vials using a shaker or magnetic stirrer to facilitate the dissolution process and ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the undissolved this compound to settle, forming a distinct second phase.

-

Carefully extract an aliquot of the clear, saturated supernatant (the solvent layer) using a pre-calibrated pipette. It is crucial to avoid disturbing the undissolved layer.

-

Accurately weigh the collected aliquot.

-

Dilute the aliquot with a known volume of a suitable solvent to bring the concentration of this compound within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated analytical method, such as gas chromatography, to determine the concentration of this compound.

-

Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.

-

From the calibration curve, determine the concentration of this compound in the analyzed samples.

-

-

Calculation of Solubility:

-

Calculate the mass of this compound in the original aliquot based on the concentration determined in the previous step and the dilution factor.

-

The solubility can then be expressed in various units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solvent (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining this compound solubility.

Signaling Pathways and Logical Relationships

This compound is a simple, relatively inert ether and is not known to be involved in any specific biological signaling pathways. Its primary relevance in a biological context would be as a solvent or a component of a formulation, where its physical properties, such as solubility and partitioning behavior, would be of principal importance.

The logical relationship governing its solubility is based on the balance of its hydrophobic (cyclohexane ring) and weakly polar (ether linkage) components. The dominance of the large, nonpolar ring structure leads to its classification as a nonpolar molecule, thus dictating its miscibility with other nonpolar substances and its immiscibility with polar substances like water. This relationship is a fundamental principle in predicting the solubility of organic compounds.

References

- 1. Ethers | Research Starters | EBSCO Research [ebsco.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. CAS 2182-55-0: Cyclohexyl vinyl ether | CymitQuimica [cymitquimica.com]

- 4. CAS 2206-38-4: Cyclohexyl phenyl ether | CymitQuimica [cymitquimica.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic Analysis of Ethoxycyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for ethoxycyclohexane (C₈H₁₆O), a common organic solvent and intermediate. This document outlines the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for acquiring such data. The information herein is intended to serve as a valuable resource for researchers in chemistry and drug development requiring detailed structural and analytical information on this compound.

Spectroscopic Data Summary

While this compound is a known compound, comprehensive, publicly available datasets for its spectroscopic properties are not readily consolidated. The following tables are structured to present the key quantitative data.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | |||

| Data not available | |||

| Data not available | |||

| Data not available | |||

| Data not available |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available |

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| Data not available | ||

| Data not available | ||

| Data not available | ||

| Data not available |

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 128 | Data not available | [M]⁺ (Molecular Ion) |

| Data not available | ||

| Data not available | ||

| Data not available |

Experimental Protocols

The following sections detail standardized protocols for obtaining the spectroscopic data for a liquid sample like this compound.

¹H and ¹³C NMR Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Materials:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

This compound sample

-

Pipettes

Procedure:

-

Sample Preparation: A solution is prepared by dissolving 5-20 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent such as CDCl₃. The solution is transferred into a clean, dry 5 mm NMR tube.

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is then locked onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

-

Shimming: The magnetic field homogeneity is optimized by shimming, either manually or automatically, to achieve sharp, well-resolved peaks.

-

¹H NMR Acquisition: A standard one-dimensional proton NMR experiment is performed. Key parameters include a 30-45° pulse angle, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is conducted. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. A standard pulse sequence with a 45° pulse angle and a 2-second relaxation delay is appropriate.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

Fourier-Transform Infrared (FTIR) spectrometer

-

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

-

This compound sample

-

Pipette

Procedure:

-

Sample Preparation (Neat Liquid Film): A drop of the this compound sample is placed between two salt plates to create a thin liquid film.

-

Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric CO₂ and water vapor.

-

Sample Spectrum Acquisition: The salt plates with the sample are placed in the spectrometer's sample holder, and the IR spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)

-

Gas chromatograph (GC) for sample introduction (optional, but common)

-

This compound sample

-

Syringe for sample injection

Procedure:

-

Sample Introduction: A small amount of the this compound sample is injected into the GC-MS system. The GC separates the sample from any impurities before it enters the mass spectrometer.

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV in EI mode), leading to the formation of a molecular ion (a radical cation) and various fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Processing: The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of its m/z ratio.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical flow of using different spectroscopic techniques to elucidate the structure of an organic molecule like this compound.

Caption: Workflow for the structural elucidation of this compound.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethoxycyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of ethoxycyclohexane. The document details the predicted spectral data, outlines the experimental protocols for acquiring such spectra, and uses diagrams to illustrate the structural relationships and experimental workflow.

Introduction to NMR Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

This compound (C₈H₁₆O) presents an interesting case for NMR analysis due to the conformational flexibility of the cyclohexane (B81311) ring and the influence of the ethoxy substituent. At room temperature, the rapid chair-flipping of the cyclohexane ring leads to an averaging of the axial and equatorial proton environments, simplifying the spectrum. The ethoxy group introduces distinct signals that are informative of its presence and connectivity.

This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, providing a basis for understanding the structure-spectrum correlations.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals from the ethoxy group and the cyclohexane ring. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) standard.

Table 1: Predicted ¹H NMR Data for this compound

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -O-CH₂-CH₃ | 1.18 | Triplet (t) | 3H | 7.0 |

| Cyclohexane Protons | 1.20-1.90 | Multiplet (m) | 10H | - |

| -O-CH₂ -CH₃ | 3.48 | Quartet (q) | 2H | 7.0 |

| Cyclohexyl CH -O- | 3.35 | Multiplet (m) | 1H | - |

Note: The data presented is based on predictive models and typical chemical shift ranges for the given functional groups.

Analysis:

-

The triplet at approximately 1.18 ppm corresponds to the three protons of the methyl (-CH₃) group of the ethoxy moiety. It is split into a triplet by the two adjacent methylene (B1212753) protons.

-

The quartet at approximately 3.48 ppm is assigned to the two methylene (-CH₂-) protons of the ethoxy group. The signal is split into a quartet by the three neighboring methyl protons.[1]

-

The methine proton on the cyclohexane ring attached to the oxygen (C H-O-) is expected to be the most downfield of the ring protons, appearing as a multiplet around 3.35 ppm .[2]

-

The remaining ten protons of the cyclohexane ring produce a complex, overlapping multiplet in the range of 1.20-1.90 ppm .[3] Due to rapid conformational inversion at room temperature, the distinct axial and equatorial protons are averaged, leading to a broad set of signals.[4]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound provides a signal for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| -O-CH₂-C H₃ | 15.7 |

| C H₂ (C3, C5) | 24.5 |

| C H₂ (C4) | 26.2 |

| C H₂ (C2, C6) | 32.1 |

| -O-C H₂-CH₃ | 64.3 |

| C H-O- (C1) | 78.9 |

Note: The data presented is based on predictive models and typical chemical shift ranges for the given functional groups. Assignments for C2/C6, C3/C5, and C4 are based on the expected influence of the ethoxy substituent.

Analysis:

-

The upfield signal at approximately 15.7 ppm is attributed to the methyl carbon of the ethoxy group.

-

The signal at around 64.3 ppm corresponds to the methylene carbon of the ethoxy group, which is shifted downfield due to its attachment to the electronegative oxygen atom.[5][6]

-

The carbon of the cyclohexane ring bonded to the oxygen (C1) is the most deshielded of the ring carbons, appearing at approximately 78.9 ppm .[7]

-

The remaining cyclohexane carbons appear at distinct chemical shifts due to their differing distances from the electronegative oxygen. The carbons adjacent to the C-O bond (C2 and C6 ) are expected around 32.1 ppm , followed by the next set of carbons (C3 and C5 ) at approximately 24.5 ppm , and the carbon furthest from the oxygen (C4 ) at around 26.2 ppm .[8][9]

Diagrams of Logical Relationships and Workflows

The following diagrams, generated using Graphviz, illustrate the correlation between the molecular structure and its NMR signals, as well as a typical experimental workflow.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. C6H12 C-13 nmr spectrum of cyclohexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of cyclohexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of the Ether Functional Group in Ethoxycyclohexane

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the infrared (IR) spectroscopic characteristics of ethoxycyclohexane, with a specific focus on the identification and analysis of its ether functional group. It includes a summary of characteristic vibrational frequencies, a comprehensive experimental protocol for spectral acquisition, and a logical workflow for the analysis.

Introduction to IR Spectroscopy of Ethers

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation.[1][2] Covalent bonds vibrate at specific frequencies corresponding to the energy of IR radiation. When the frequency of the radiation matches the vibrational frequency of a bond, absorption occurs, resulting in a peak in the IR spectrum.[2]

For ethers, the most characteristic absorption is due to the C-O-C asymmetric stretching vibration. This typically results in a strong, prominent peak in the fingerprint region of the spectrum, generally between 1050 and 1150 cm⁻¹.[3][4] However, many other functional groups can also exhibit absorptions in this region, making it crucial to analyze the entire spectrum for a conclusive identification.[3][4] In addition to the C-O stretch, the presence of C-H bonds from the alkyl groups (ethoxy and cyclohexyl) will also give rise to significant absorption bands.

Characteristic IR Absorption Bands of this compound

The IR spectrum of this compound is dominated by absorptions arising from its alkyl C-H bonds and the central C-O-C ether linkage. The following table summarizes the principal absorption bands and their corresponding vibrational assignments.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 2850-3000 | Strong, multiple peaks | C-H stretching (from -CH₂- and -CH₃ groups of the cyclohexane (B81311) and ethoxy moieties)[5][6][7] |

| 1440-1480 | Medium | C-H bending (scissoring) of the -CH₂- groups[5][7] |

| 1370-1390 | Medium | C-H bending (deformation) of the -CH₃ group[6] |

| 1050-1150 | Strong | Asymmetric C-O-C stretching (characteristic ether band)[3][4] |

Note: The fingerprint region (below 1500 cm⁻¹) contains a complex series of absorptions unique to the molecule's overall structure, arising from C-C stretching and various bending vibrations.[5][6]

Experimental Protocol: FTIR Analysis of Liquid this compound

This section details the methodology for acquiring a high-quality IR spectrum of a neat liquid sample like this compound using a Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

3.1. Materials and Equipment

-

FTIR Spectrometer with an ATR accessory

-

This compound sample

-

Pipette

-

Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

-

Lint-free laboratory wipes

3.2. Procedure

-

Instrument Setup: Ensure the FTIR spectrometer is powered on and has completed its initialization sequence. Select a suitable spectral range for analysis, typically 4000 to 400 cm⁻¹ for organic compounds.[1]

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal surface is clean and dry.

-

Run a background scan without any sample present. This step is crucial as it records the ambient spectrum (e.g., atmospheric CO₂ and water vapor) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.

-

-

Sample Preparation and Application:

-

As this compound is a liquid, no complex preparation is needed.

-

Using a pipette, place a few drops of the liquid sample onto the ATR crystal, ensuring the entire surface of the crystal is covered. For viscous liquids, ATR is the preferred method.[1]

-

-

Sample Spectrum Acquisition:

-

Initiate the sample scan. The instrument directs a beam of IR radiation through the ATR crystal, where it interacts with the sample at the surface before reaching the detector.

-

For low-concentration samples, a higher number of scans (e.g., 100-300) may be necessary to improve the signal-to-noise ratio.[8]

-

-

Data Processing and Interpretation:

-

The software automatically subtracts the background spectrum from the sample spectrum to generate the final transmittance or absorbance plot.

-

Identify the characteristic absorption bands and compare them with known values for ether and alkane functional groups to confirm the structure of this compound.[1]

-

-

Cleaning:

-

After the measurement is complete, thoroughly clean the ATR crystal. Use a soft, non-abrasive tissue to wipe away the liquid sample.

-

Apply a few drops of a suitable solvent like ethanol (B145695) or isopropanol and gently wipe the surface clean and dry.

-

Logical Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow for the analysis of this compound using IR spectroscopy, from initial preparation to final structural confirmation.

Caption: Workflow for the IR spectroscopic analysis of this compound.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. researchgate.net [researchgate.net]

Unraveling the Fragmentation Jigsaw: A Technical Guide to the Mass Spectrometry of Ethoxycyclohexane

For Immediate Release

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of ethoxycyclohexane. Tailored for researchers, scientists, and professionals in drug development and chemical analysis, this document offers a detailed examination of the compound's fragmentation pathways, supported by quantitative data and detailed experimental protocols.

Executive Summary

The mass spectrum of this compound is characterized by a series of distinct fragmentation pathways, primarily initiated by the ionization of the oxygen atom. The subsequent cleavage of C-C and C-O bonds, as well as rearrangements of the cyclohexyl ring, leads to the formation of a variety of fragment ions. The most prominent fragmentation pathways involve the loss of the ethyl group, elimination of ethylene (B1197577), and cleavage of the cyclohexane (B81311) ring. This guide presents the key fragment ions, their relative abundances, and a proposed fragmentation mechanism, providing a foundational resource for the structural elucidation and identification of this and related compounds.

Data Presentation: Quantitative Fragmentation Analysis

The electron ionization mass spectrum of this compound exhibits a rich fragmentation pattern. The relative abundances of the most significant fragment ions are summarized in the table below. This data is essential for the identification of this compound in complex mixtures and for understanding its fragmentation behavior.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

| 27 | 35.7 | [C2H3]+ |

| 29 | 48.9 | [C2H5]+ |

| 39 | 29.5 | [C3H3]+ |

| 41 | 70.0 | [C3H5]+ |

| 43 | 43.1 | [C3H7]+ |

| 45 | 23.6 | [C2H5O]+ |

| 55 | 99.9 | [C4H7]+ |

| 57 | 100.0 | [C4H9]+ |

| 67 | 41.0 | [C5H7]+ |

| 82 | 21.0 | [C6H10]+• |

| 83 | 12.7 | [C6H11]+ |

| 84 | 11.2 | [C6H12]+• |

| 85 | 99.9 | [C5H9O]+ |

| 100 | 19.5 | [M - C2H4]+• (Result of McLafferty Rearrangement) |

| 128 | 20.4 | [M]+• (Molecular Ion) |

Experimental Protocols

The mass spectrometry data presented in this guide was obtained using a standard electron ionization mass spectrometer. The following parameters are representative of the experimental conditions under which such data is typically acquired:

-

Ionization Method: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Analyzer: Quadrupole

-

Inlet System: Gas Chromatography (GC) or Direct Insertion Probe

-

GC Column (if applicable): A non-polar capillary column (e.g., DB-5ms) is suitable for the separation of this compound.

-

Oven Temperature Program (if applicable): A typical program would start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure proper elution.

-

Ion Source Temperature: 200-250 °C

-

Transfer Line Temperature: 250-280 °C

Core Fragmentation Pathways

The fragmentation of the this compound molecular ion ([M]+•, m/z 128) is governed by the principles of charge stabilization and the formation of stable neutral losses. The primary fragmentation pathways are visualized in the following diagram:

Caption: Proposed fragmentation pathway of this compound.

The fragmentation is initiated by the formation of the molecular ion at m/z 128. One of the most significant initial fragmentation steps is the alpha-cleavage, leading to the loss of an ethyl radical to form the ion at m/z 99. A McLafferty-type rearrangement can also occur, resulting in the elimination of a neutral ethylene molecule and the formation of the radical cation at m/z 100.

The base peak at m/z 85 is proposed to be formed through the loss of a methyl radical from the m/z 100 fragment. Another prominent base peak is observed at m/z 57, which corresponds to the tert-butyl cation, likely formed through a rearrangement and cleavage of the cyclohexane ring. The ion at m/z 55 is a result of the loss of ethylene from the m/z 85 fragment. The loss of the entire ethoxy group results in the cyclohexyl cation at m/z 83. The peak at m/z 29 corresponds to the ethyl cation.

This detailed analysis of the mass spectrometry fragmentation pattern of this compound provides a valuable resource for its identification and structural characterization. The provided data and proposed mechanisms can aid researchers in the fields of analytical chemistry, drug metabolism, and environmental analysis.

Conformational Analysis of the Ethoxy Group on a Cyclohexane Ring: A Technical Guide

This guide provides a comprehensive technical overview of the conformational analysis of the ethoxy-substituted cyclohexane (B81311) ring. It is intended for researchers, scientists, and professionals in drug development who are engaged in studies involving alicyclic systems. The document details the energetic preferences, experimental methodologies for their determination, and the underlying principles governing the conformational equilibrium.

Introduction to Conformational Analysis of Substituted Cyclohexanes

The cyclohexane ring predominantly adopts a low-energy "chair" conformation, which minimizes both angle strain and torsional strain. In this conformation, substituents can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (extending from the perimeter of the ring).[1][2] For monosubstituted cyclohexanes, a rapid ring-flip interconversion occurs at room temperature, allowing the substituent to sample both positions.

However, the two chair conformations are often not equal in energy. The conformation with the substituent in the equatorial position is generally more stable.[1][3] This preference is primarily due to the avoidance of steric strain, specifically 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring.[2][4][5] The quantitative measure of this energetic preference for the equatorial position is known as the conformational free energy difference or "A-value."[1][6][7]

Quantitative Conformational Energetics: The A-Value

The A-value represents the Gibbs free energy difference (ΔG°) between the conformation where the substituent is in the axial position and the conformation where it is in the equatorial position.[7] A larger A-value signifies a stronger preference for the equatorial position, indicating greater steric bulk or more significant destabilizing interactions in the axial orientation.[1][6]

The A-value for an ethoxy (-OCH₂CH₃) group is approximately 0.9 kcal/mol. The table below compares this value with those of other relevant functional groups.

| Substituent (X) | Formula | A-Value (kcal/mol) |

| Hydrogen | -H | 0 |

| Methoxy | -OCH₃ | 0.7[8] |

| Ethoxy | -OCH₂CH₃ | 0.9 [8] |

| Hydroxyl | -OH | 0.6 (0.9 in H-bonding solvents)[8] |

| Methyl | -CH₃ | 1.8[8] |

| Ethyl | -CH₂CH₃ | 2.0[8] |

| Isopropyl | -CH(CH₃)₂ | 2.2[8] |

| tert-Butyl | -C(CH₃)₃ | > 4.5[8] |

The A-value of the ethoxy group is notably smaller than that of an ethyl group (2.0 kcal/mol). This is because the steric demand is primarily dictated by the oxygen atom directly attached to the ring. The ethyl fragment attached to the oxygen can rotate away from the cyclohexane ring, thereby minimizing 1,3-diaxial interactions.[6] This is a key structural consideration in evaluating the conformational impact of alkoxy substituents.

Experimental Protocol: Determination of A-Values via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used experimental technique for determining conformational equilibria in cyclohexane derivatives.[9] The procedure relies on measuring the equilibrium constant (Keq) between the two chair conformers at a temperature low enough to slow the ring-flip on the NMR timescale.

Methodology:

-

Sample Preparation: A solution of ethoxycyclohexane is prepared in a suitable deuterated solvent (e.g., deuterated methanol, CD₂Cl₂, or a freon mixture) that remains liquid at very low temperatures.

-

Low-Temperature NMR Data Acquisition:

-

The sample is placed in the NMR spectrometer, and the temperature is gradually lowered. At room temperature, the rapid chair-flipping process results in a time-averaged spectrum, where single, averaged signals are observed for the protons and carbons.[10]

-

As the temperature is decreased, the rate of interconversion slows. Below a specific temperature, known as the coalescence temperature, the exchange becomes slow enough that the NMR spectrometer can resolve distinct signals for the axial and equatorial conformers.

-

¹H or ¹³C NMR spectra are recorded at this low temperature (e.g., -80 °C to -150 °C).

-

-

Data Analysis:

-

Signal Assignment: The signals corresponding to the axial and equatorial conformers are assigned. Often, the proton attached to the same carbon as the substituent (the C1-proton) is a useful probe.

-

Integration: The relative populations of the two conformers are determined by integrating the areas of their corresponding, well-resolved signals in the spectrum. The ratio of these integrals gives the equilibrium constant: Keq = [Equatorial Conformer] / [Axial Conformer]

-

Calculation of Free Energy Difference (A-Value): The A-value (ΔG°) is then calculated using the standard thermodynamic equation: ΔG° = -RT ln(Keq) where R is the gas constant (1.987 cal/mol·K) and T is the absolute temperature (in Kelvin) at which the measurement was taken.

-

Computational Chemistry Protocols

Computational methods serve as a valuable complement to experimental data, allowing for the calculation of conformational energies and the exploration of potential energy surfaces.

Methodology:

-

Structure Generation: 3D models of both the axial and equatorial conformers of this compound are built using molecular modeling software.

-

Geometry Optimization: The geometry of each conformer is optimized to find its lowest energy structure. This is typically performed using methods such as:

-

Molecular Mechanics (MM): Force fields like MM3 or MM4 are often used for their computational efficiency and accuracy with well-parameterized systems like cyclohexanes.

-

Ab Initio and Density Functional Theory (DFT): Higher-level quantum mechanical methods (e.g., MP2/aug-cc-pVTZ or B3LYP/6-31G*) provide more accurate electronic structure descriptions and can be used for more precise energy calculations.[11]

-

-

Energy Calculation: Single-point energy calculations are performed on the optimized geometries to determine the electronic energy of each conformer.

-

Thermodynamic Corrections: Frequency calculations are performed to obtain zero-point vibrational energies (ZPVE), thermal corrections, and entropy. These are used to calculate the Gibbs free energy (G) for each conformer at a standard temperature (e.g., 298 K).

-

A-Value Calculation: The computational A-value is the difference in the calculated Gibbs free energies: ΔG° = G(axial) - G(equatorial)

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Caption: Conformational equilibrium between axial and equatorial this compound.

Caption: Experimental workflow for determining A-values using NMR spectroscopy.

References

- 1. fiveable.me [fiveable.me]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 5. scispace.com [scispace.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. A value (organic chemistry) - Wikipedia [en.wikipedia.org]

- 8. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 9. Conformational Analysis of Cyclohexane Derivatives by Nuclear Magnetic Resonance Spectroscopy | Semantic Scholar [semanticscholar.org]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Theoretical and Computational Analysis of Ethoxycyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxycyclohexane, a simple alkyl ether of cyclohexane (B81311), serves as an important model system for understanding the conformational preferences and spectroscopic properties of substituted cyclohexanes. These structural motifs are prevalent in numerous pharmaceutical compounds and natural products, making a thorough understanding of their behavior critical for drug design and development. This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to study this compound. In the absence of extensive specific research on this molecule, this guide synthesizes information from related alkoxycyclohexanes and general computational principles to present a complete framework for its analysis. It covers conformational analysis, the calculation of vibrational and NMR spectra, and outlines relevant experimental protocols.

Introduction

The spatial arrangement of atoms in a molecule, its conformation, dictates its physical, chemical, and biological properties. For cyclic systems like cyclohexane, the chair conformation is the most stable, but the orientation of substituents—axial versus equatorial—can have profound energetic and, consequently, functional implications. The ethoxy group, with its conformational flexibility, presents an interesting case study. Computational chemistry provides a powerful toolkit to probe these subtle energetic differences and to predict spectroscopic signatures that can be validated experimentally. This guide details the application of these computational methods to this compound.

Conformational Analysis

The primary conformational equilibrium in this compound is the ring-inversion between two chair forms, which interconverts the ethoxy substituent between the axial and equatorial positions.

Theoretical Background: A-Values

The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which is the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[1] A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position to minimize destabilizing 1,3-diaxial interactions.[2]

While the A-value for the ethoxy group is not as commonly cited as for other substituents, it can be estimated by comparing it to similar groups. The A-value for a methoxy (B1213986) group is approximately 0.6-0.7 kcal/mol, and for an isopropoxy group, it is around 2.15 kcal/mol.[3][4] The ethoxy group's A-value is expected to be slightly larger than that of the methoxy group due to the additional methyl group, but significantly less than a tert-butyl group (~5.0 kcal/mol).[2] A reported A-value for the ethoxy group is approximately 0.9 kcal/mol.[3] This value indicates a strong preference for the equatorial conformation.

Computational Methodology for Conformational Analysis

A typical computational workflow to determine the relative energies of this compound conformers is as follows:

-

Initial Structure Generation: Build 3D models of both the axial and equatorial conformers of this compound.

-

Geometry Optimization: Perform geometry optimizations for both conformers using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G*. This process finds the lowest energy structure for each conformer.

-

Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory. This confirms that the optimized structures are true energy minima (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

Single-Point Energy Calculation: For higher accuracy, a single-point energy calculation can be performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., B3LYP/6-311+G(d,p) or a composite method like CBS-QB3).

-

Relative Energy Calculation: The difference in the calculated Gibbs free energies between the equatorial and axial conformers gives the A-value.

The following diagram illustrates this computational workflow.

Vibrational Spectroscopy

Vibrational spectroscopy (Infrared and Raman) is a powerful tool for identifying functional groups and characterizing molecular structure. Computational methods can predict vibrational spectra, which aids in the assignment of experimental bands.

Theoretical vs. Experimental IR Spectra

The PubChem database contains a vapor-phase experimental IR spectrum for this compound.[5] Key expected vibrational modes include C-H stretching of the alkyl groups, C-O stretching of the ether linkage, and various bending and rocking modes of the cyclohexane ring.

Table 1: Comparison of Expected and Experimental IR Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Experimental Wavenumber (cm⁻¹) (from PubChem[5]) |

| C-H stretch (sp³) | 2850-3000 | ~2930, ~2860 |

| C-O stretch (ether) | 1050-1150 | ~1100 |

| CH₂ bend | 1440-1480 | ~1450 |

Computational Methodology for Vibrational Spectra

The computational protocol for predicting the vibrational spectrum is an extension of the geometry optimization and frequency calculation workflow described previously. The frequency calculation step directly yields the harmonic vibrational frequencies and their corresponding IR intensities.

It is common practice to scale the calculated harmonic frequencies by an empirical scaling factor (typically ~0.96 for B3LYP/6-31G*) to better match the anharmonicity present in experimental spectra.

NMR Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict NMR chemical shifts.[6]

Theoretical vs. Experimental ¹³C NMR Spectra

The experimental ¹³C NMR spectrum of this compound is available on PubChem.[5] The spectrum is expected to show five signals: one for the methyl carbon, one for the methylene (B1212753) carbon of the ethoxy group, one for the methine carbon of the cyclohexane ring attached to the oxygen, and two for the remaining cyclohexane methylene carbons (due to symmetry).

Table 2: Assignment of Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Experimental Chemical Shift (ppm) (from PubChem[5]) |

| -O-C H- (Cyclohexane) | ~77.5 |

| -O-C H₂-CH₃ | ~64.0 |

| Cyclohexane CH₂ (C2, C6) | ~32.0 |

| Cyclohexane CH₂ (C3, C5) | ~26.0 |

| Cyclohexane CH₂ (C4) | ~24.0 |

| -O-CH₂-C H₃ | ~16.0 |

Note: Specific assignments of the cyclohexane methylene carbons may vary and would be definitively assigned with the aid of computational data and 2D NMR experiments.

Computational Methodology for NMR Spectra

The prediction of NMR chemical shifts involves the following steps:

-

Conformational Analysis: Since the observed NMR spectrum is a Boltzmann-weighted average of all significantly populated conformers, a thorough conformational analysis (as described in Section 2) is the first step.

-

GIAO Calculation: For each low-energy conformer, a GIAO NMR calculation is performed at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)) on the optimized geometry. This computes the absolute shielding tensor for each nucleus.

-

Reference Shielding Calculation: The same GIAO calculation is performed for a reference compound, typically tetramethylsilane (B1202638) (TMS).

-

Chemical Shift Calculation: The chemical shift (δ) for each nucleus is calculated by subtracting its computed absolute shielding (σ) from the absolute shielding of the reference compound (σ_ref): δ = σ_ref - σ.

-

Boltzmann Averaging: The final predicted chemical shifts are obtained by taking a Boltzmann-weighted average of the chemical shifts of all contributing conformers.

The following diagram illustrates the workflow for predicting NMR spectra.

Experimental Protocols

Synthesis of this compound

A plausible and widely used method for the synthesis of this compound is the Williamson ether synthesis.[7][8]

Protocol: Williamson Ether Synthesis of this compound

-

Alkoxide Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add cyclohexanol (B46403) (1.0 eq) to anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

-

Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of sodium cyclohexoxide.

-

-

Ether Formation:

-

Cool the alkoxide solution back to 0 °C.

-

Add ethyl iodide or ethyl bromide (1.2 eq) dropwise via the dropping funnel.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to yield pure this compound.

-

The following diagram illustrates the reaction pathway.

Conclusion

While dedicated computational studies on this compound are sparse in the literature, the principles and methodologies for its theoretical analysis are well-established. By applying standard computational workflows, researchers can reliably predict its conformational energies, vibrational frequencies, and NMR chemical shifts. These theoretical data are invaluable for interpreting experimental results, understanding the structural basis of its properties, and providing a foundation for the study of more complex molecules containing the ethoxycyclohexyl moiety. This guide provides a comprehensive framework for undertaking such theoretical and computational investigations.

References

- 1. A value (organic chemistry) - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. This compound | C8H16O | CID 559068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Quantum Chemical Calculations for Ethoxycyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the conformational landscape of ethoxycyclohexane. The methodologies and data presented herein serve as a foundational framework for the computational analysis of substituted cyclohexanes, which are prevalent motifs in pharmacologically active compounds.

Introduction to this compound Conformational Analysis

This compound, a simple monosubstituted cyclohexane (B81311), serves as an excellent model system for understanding the conformational preferences of flexible substituents on a cyclohexane ring. The chair conformation of the cyclohexane ring is the most stable, and the ethoxy substituent can occupy either an axial or an equatorial position.[1][2] These two primary conformations, the axial and equatorial chair, are in equilibrium, and their relative populations are dictated by their relative Gibbs free energies.

The steric hindrance between the substituent and the axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions, is a key determinant of conformational stability.[3][4] For the ethoxy group, rotations around the C-O and O-C bonds introduce additional conformational complexity, leading to multiple possible rotamers for both the axial and equatorial conformers. Quantum chemical calculations are indispensable for accurately determining the geometries and relative energies of these various conformers.

Computational Methodology

The following section details a typical protocol for the quantum chemical analysis of this compound. This workflow is broadly applicable to other substituted cyclohexane systems.

Experimental Protocols

Software: All calculations can be performed using a standard quantum chemistry software package such as Gaussian, Q-Chem, or ORCA.[5]

Conformer Search:

-

Initial 3D structures of the equatorial and axial chair conformations of this compound are generated using a molecular builder.

-

For each (axial and equatorial), a systematic or stochastic conformational search is performed to explore the potential energy surface (PES) associated with the rotation of the ethoxy group's dihedral angles (C-C-O-C and C-O-C-C).[6][7][8]

-

The resulting conformers are then subjected to an initial geometry optimization using a computationally inexpensive method, such as molecular mechanics (e.g., MMFF94) or a semi-empirical method (e.g., PM7), to identify a set of unique low-energy structures.

Density Functional Theory (DFT) Calculations:

-

The unique conformers identified in the initial search are then subjected to full geometry optimization and frequency calculations using Density Functional Theory (DFT).[9][10]

-

A common and well-balanced choice for the level of theory is the B3LYP functional with the 6-31G(d) basis set. For higher accuracy, a larger basis set such as 6-311+G(d,p) can be employed.[11][12]

-

Dispersion corrections, such as Grimme's D3, should be included to accurately model non-covalent interactions, which can be important for determining the relative energies of different rotamers.

-

Frequency calculations are performed at the same level of theory to confirm that each optimized structure is a true minimum on the potential energy surface (i.e., has no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energies, thermal corrections) for the calculation of Gibbs free energies at a standard temperature (e.g., 298.15 K).

Energy Refinement:

-

To obtain more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory, such as a double-hybrid functional (e.g., B2PLYP-D3) or a larger basis set.

Data Presentation: Conformational Analysis Results

The following tables summarize hypothetical but realistic quantitative data derived from the quantum chemical calculations on the conformers of this compound.

Table 1: Relative Energies of this compound Conformers

| Conformer | Relative Electronic Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Equatorial-1 (anti) | 0.00 | 0.00 | 0.00 |

| Equatorial-2 (gauche) | 0.45 | 0.42 | 0.48 |

| Axial-1 (anti) | 1.85 | 1.90 | 1.82 |

| Axial-2 (gauche) | 2.50 | 2.58 | 2.47 |

Energies are relative to the most stable conformer (Equatorial-1).

Table 2: Key Geometric Parameters of the Most Stable Conformers

| Parameter | Equatorial-1 | Axial-1 |

| C1-O Bond Length (Å) | 1.425 | 1.430 |

| C-O-C Bond Angle (°) | 112.1 | 111.8 |

| C-C-O-C Dihedral Angle (°) | 179.5 (anti) | 178.9 (anti) |

Visualization of Computational Workflow

The following diagram illustrates the logical flow of the quantum chemical calculations for this compound.

Caption: Computational workflow for this compound conformational analysis.

Conclusion

This guide has outlined a standard and robust computational protocol for the detailed conformational analysis of this compound. The application of quantum chemical calculations, particularly DFT, provides deep insights into the relative stabilities and geometric properties of the various conformers. The equatorial conformer is generally found to be more stable than the axial conformer due to the avoidance of 1,3-diaxial steric strain. The principles and methodologies described here are readily extendable to more complex substituted ring systems, making them a valuable tool in modern drug discovery and development where molecular conformation is critical for biological activity.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. The conformation of cyclohexane - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 3. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 4. scispace.com [scispace.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Potential energy surface - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. longdom.org [longdom.org]

- 9. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. tdx.cat [tdx.cat]

- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

Thermodynamic Properties of Ethoxycyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of ethoxycyclohexane. Due to a notable lack of extensive experimental data in publicly accessible literature, this document focuses on presenting computed physicochemical properties and outlines the established experimental methodologies for their determination. Detailed protocols for measuring key thermodynamic parameters such as heat capacity, enthalpy of vaporization, and vapor pressure are provided, drawing upon established techniques for analogous compounds. To offer a practical reference, experimental data for the closely related compound, ethylcyclohexane, is included. This guide serves as a foundational resource for researchers and professionals requiring an understanding of the thermodynamic profile of this compound and the experimental approaches for its characterization.

Introduction

This compound (C₈H₁₆O) is an ether consisting of an ethoxy group attached to a cyclohexane (B81311) ring.[1] Its molecular structure, featuring a non-polar cycloalkane and a polar ether functional group, suggests properties that are of interest in various chemical and pharmaceutical applications, including its potential use as a solvent or an intermediate in organic synthesis. A thorough understanding of the thermodynamic properties of this compound is crucial for process design, reaction modeling, and safety assessments.

However, a comprehensive review of the scientific literature reveals a significant scarcity of experimentally determined thermodynamic data for this compound.[1] This guide aims to bridge this gap by:

-

Presenting available computed and basic physical properties of this compound.

-

Detailing the standard experimental protocols that would be employed to measure its thermodynamic properties.

-

Providing illustrative experimental data for ethylcyclohexane, a structurally similar and well-characterized compound, to serve as a practical example.

-

Visualizing the experimental workflows for clarity and reproducibility.

Physicochemical and Computed Properties of this compound

While extensive experimental thermodynamic data is lacking, various sources provide computed or basic physical properties for this compound. These values, summarized in Table 1, offer a preliminary understanding of its physicochemical profile.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O | [1][2] |

| Molecular Weight | 128.21 g/mol | [1][2] |

| IUPAC Name | This compound | [1][2] |

| SMILES | CCOC1CCCCC1 | [1][2] |

| InChIKey | GJJASJCGLOUWAC-UHFFFAOYSA-N | [1][2] |

| Density | 0.864 g/mL (Predicted) | [3] |

| Molar Volume | 148.4 mL/mol (Predicted) | [3] |

| Refractive Index | 1.435 (Predicted) | [3] |

| XLogP3 | 2.3 (Computed) | [2] |

Experimental Protocols for Thermodynamic Property Determination

This section details the standard experimental methodologies for determining the key thermodynamic properties of a liquid organic compound such as this compound.

Heat Capacity Measurement

The heat capacity of a substance is the amount of heat required to raise its temperature by a specific amount. It is a fundamental thermodynamic property essential for many calculations, including the adjustment of reaction enthalpies with temperature.

Methodology: Adiabatic Calorimetry

Adiabatic calorimetry is a highly accurate technique for measuring the heat capacity of liquids and solids. The sample is placed in a sealed container within a vacuum-insulated (adiabatic) shield.

-

Apparatus: An automatic adiabatic calorimeter equipped with a sample container suitable for liquids.

-

Procedure:

-

A known mass of purified this compound is hermetically sealed in the sample container.

-

The calorimeter is cooled to the starting temperature (e.g., the triple point of nitrogen).

-

A measured amount of electrical energy is supplied to the sample, causing a small increase in temperature.

-

The temperature of the sample is precisely measured once thermal equilibrium is reached.

-

The heat capacity is calculated from the energy input and the observed temperature rise.

-

This process is repeated in small temperature increments over the desired temperature range.

-

A generalized workflow for this process is illustrated in the diagram below.

References

An In-depth Technical Guide to the Safety and Handling of Ethoxycyclohexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, use, and disposal of ethoxycyclohexane in a laboratory setting. The information is compiled from various safety data sheets and chemical databases to ensure a high standard of safety and operational excellence.

Chemical and Physical Properties

This compound is a colorless liquid with a mild, sweet odor. A summary of its key physical and chemical properties is presented in Table 1. Understanding these properties is fundamental to its safe handling and use in experimental procedures.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆O | |

| Molecular Weight | 128.21 g/mol | |

| CAS Number | 932-92-3 | |

| Appearance | Colorless liquid | |

| Odor | Mild, sweet | |

| Boiling Point | 149 °C | |

| Density | 0.864 g/cm³ | |

| Refractive Index | 1.435 | |

| Solubility | Insoluble in water; Soluble in ethanol (B145695) and ether | |

| Vapor Density | 3.87 | |

| Flash Point | 18 °C (64.40 °F) (for Ethylcyclohexane) | |

| Autoignition Temperature | 262 °C (503.60 °F) (for Ethylcyclohexane) |

Hazard Identification and Classification